4-(4-Hydroxyphenoxy)-3-methylbenzonitrile
Overview
Description
4-(4-Hydroxyphenoxy)-3-methylbenzonitrile is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Mechanism of Action
- It is commonly found in skincare products at concentrations up to 2% in face creams and serums and 0.5% in body creams .
- Proper formulation and storage are crucial to maintain its effectiveness .
Target of Action
- α-arbutin primarily targets tyrosinase , an enzyme involved in melanin synthesis. By inhibiting tyrosinase, α-arbutin reduces melanin production without affecting the mRNA gene expression of tyrosinase .
Mode of Action
Pharmacokinetics
- α-arbutin has low percutaneous absorption (0.53%).
Result of Action
- Reduced melanin synthesis in cultured human melanoma cells (40% of control) without affecting cell viability. Lightening of hyperpigmented areas, such as melasma, freckles, and senile lentigines .
Action Environment
- Stability and efficacy of α-arbutin may be influenced by factors like light exposure .
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxyphenoxy)-3-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves hydroxylases, which facilitate the hydroxylation of aromatic compounds. This interaction is crucial for the compound’s role in oxidative reactions, where it helps convert C-H groups into C-OH groups with high regioselectivity and enantioselectivity . Additionally, this compound may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by regulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can exert inhibitory effects on human hepatocellular carcinoma cells by regulating autophagy and apoptosis, accompanied by downregulating α-tubulin expression . These effects highlight the compound’s potential in modulating cellular activities and its implications in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with hydroxylases facilitates the hydroxylation of aromatic compounds, which is a critical step in many biochemical pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical properties . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular activities. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound may undergo hydroxylation mediated by hydroxylases, leading to the formation of hydroxylated aromatic products
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-10-8-11(9-15)2-7-14(10)17-13-5-3-12(16)4-6-13/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYZISJEPBXEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.